molecular formula C10H6BrNO2 B180123 6-Bromo-1-nitronaphthalene CAS No. 102153-48-0

6-Bromo-1-nitronaphthalene

Cat. No. B180123
M. Wt: 252.06 g/mol
InChI Key: PDWYRGAWLCDGMW-UHFFFAOYSA-N
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Description

6-Bromo-1-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.06 g/mol . The IUPAC name for this compound is 6-bromo-1-nitronaphthalene .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-nitronaphthalene can be represented by the InChI code: 1S/C10H6BrNO2/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12 (13)14/h1-6H . The Canonical SMILES representation is C1=CC2=C (C=CC (=C2)Br)C (=C1) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-nitronaphthalene include a molecular weight of 252.06 g/mol, a computed XLogP3 of 3.9, and a topological polar surface area of 45.8 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

  • Battery Applications : 1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. It is mixed with acetylene black to improve conductivity and shows good reduction efficiency as a depolarizer in magnesium/1-nitronaphthalene cells (Thirunakaran et al., 1996).

  • Toxicological Studies : Studies have shown that 1-nitronaphthalene, a component of diesel exhaust, can cause acute liver and lung toxicity in rodents. Morphological changes in these organs suggest that the lungs are the primary target organ for this compound's toxicity (Sauer et al., 1997).

  • Photochemistry and Environmental Impact : 1-Nitronaphthalene in aqueous solution can undergo photosensitized reactions, potentially producing singlet oxygen and radical species in atmospheric waters. This highlights its role in environmental chemistry and pollutant behavior (Brigante et al., 2010).

  • Metabolic Pathways and Health Impact : The metabolism of 1-nitronaphthalene leads to electrophilic metabolites that form glutathione conjugates in the lung and liver, indicating its potential impact on these organs' function and health (Watt et al., 1999).

  • Air Pollution Studies : Research has been conducted on the analysis of 1-nitronaphthalene in cigarette smoke, contributing to our understanding of the harmful compounds in tobacco products (El-Bayoumy et al., 1985).

  • Atmospheric Chemistry Modeling : Modeling studies have been performed on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere, important for understanding air pollution dynamics (Feilberg et al., 1999).

  • Synthesis Methods : Efficient methods for synthesizing 1-nitronaphthalene have been developed, highlighting its importance as an intermediate in various chemical productions (Gong-an et al., 2009).

properties

IUPAC Name

6-bromo-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYRGAWLCDGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356568
Record name 6-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-nitronaphthalene

CAS RN

102153-48-0
Record name 6-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Bell, WHD Morgan - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… 5-bromo-l-naphthoate, easily obtained from 1-nitronaphthalene, did not react with copper at 280”, and an Ullmann reaction with 6-bromo-1-nitronaphthalene required a temperature so …
Number of citations: 1 pubs.rsc.org

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